molecular formula C8H8ClNO B1635173 1-(6-Chloro-2-methylpyridin-3-yl)ethanone CAS No. 439111-18-9

1-(6-Chloro-2-methylpyridin-3-yl)ethanone

Cat. No.: B1635173
CAS No.: 439111-18-9
M. Wt: 169.61 g/mol
InChI Key: DBNGGBZNHWCNBS-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-methylpyridin-3-yl)ethanone is a versatile chemical intermediate in organic synthesis and pharmaceutical research. This compound, characterized by its acetyl group attached to a chlorinated methylpyridine ring, is a valuable scaffold for constructing more complex molecules . Research Applications: The specific research applications and mechanism of action for this compound are an area of active investigation. Researchers utilize this compound primarily as a key synthetic building block. Its molecular structure makes it a candidate for development in various chemical and pharmacological fields. Handling and Storage: For optimal stability, store in a cool, dry place, sealed under an inert atmosphere . Researchers should consult the Safety Data Sheet (SDS) for safe handling procedures. Note: This product is intended for research and development purposes only. It is not intended for use in foods, drugs, cosmetics, or household products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-chloro-2-methylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-7(6(2)11)3-4-8(9)10-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNGGBZNHWCNBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Chemical Reactions Involving 1 6 Chloro 2 Methylpyridin 3 Yl Ethanone

Influence of Substituents on Pyridine (B92270) Ring Reactivity

The reactivity of the pyridine ring in 1-(6-chloro-2-methylpyridin-3-yl)ethanone is significantly influenced by the electronic effects of the chloro, methyl, and acetyl substituents. The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a decrease in electron density on the ring and deactivating it towards electrophilic substitution. uoanbar.edu.iq This effect is compounded by the acetyl group at the 3-position, which is a meta-directing electron-withdrawing group.

The chloro group at the 6-position and the methyl group at the 2-position further modify the ring's reactivity:

Chloro Group (at C6): As a halogen, chlorine is an electron-withdrawing group via induction, further deactivating the ring towards electrophilic attack. However, it can be a target for nucleophilic substitution.

Methyl Group (at C2): The methyl group is an electron-donating group, which can slightly activate the ring.

The combination of these substituents makes the pyridine ring in this molecule particularly susceptible to nucleophilic substitution, especially at the chlorine-bearing carbon. youtube.comnih.govresearchgate.net The electron-withdrawing nature of the nitrogen atom and the acetyl group facilitates the attack of nucleophiles at the 2- and 6-positions. uoanbar.edu.iq

The electronic properties imparted by substituents on a pyridine ring can regulate the reactivity of a metal center in catalysis. nih.gov Electron-withdrawing groups in the 4-position of the pyridine ring have been shown to result in higher yields in certain coupling reactions compared to electron-donating functionalities. nih.gov

Table 1: Influence of Substituents on Pyridine Ring Reactivity

Substituent Position Electronic Effect Influence on Reactivity
Nitrogen 1 Electron-withdrawing Deactivates ring to electrophilic substitution, activates to nucleophilic substitution.
Methyl 2 Electron-donating Mildly activating.
Ethanone (B97240) (Acetyl) 3 Electron-withdrawing Deactivating, meta-directing for electrophilic substitution.
Chloro 6 Electron-withdrawing Deactivating, serves as a leaving group in nucleophilic substitution.

Detailed Analysis of Nucleophilic Substitution Pathways on the Chlorinated Pyridine

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for 2-chloropyridines. youtube.comnih.govresearchgate.netlookchem.com In the case of this compound, the chlorine atom at the 6-position is susceptible to displacement by a variety of nucleophiles. This reaction is facilitated by the electron-deficient nature of the pyridine ring.

The generally accepted mechanism for SNAr reactions on halopyridines involves a two-step addition-elimination process. youtube.com

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.govresearchgate.net The aromaticity of the pyridine ring is temporarily disrupted in this step. youtube.com

Elimination of the Leaving Group: The chloride ion is subsequently eliminated, and the aromaticity of the pyridine ring is restored, yielding the substitution product.

The rate of this reaction is influenced by the electron-withdrawing strength and the position of the substituents on the pyridine ring. nih.govresearchgate.net In some cases, these reactions can be catalyzed, for instance by microsomal glutathione S-transferase 1, which facilitates the displacement of the chlorine atom by glutathione. nih.govresearchgate.net

Common nucleophiles that can displace the chlorine atom include amines, alkoxides, and thiols. The reaction with amines is a common method for the synthesis of various substituted pyridines. youtube.com

Electrophilic Reactivity and Transformations of the Ethanone Group

The ethanone (acetyl) group attached to the pyridine ring at the 3-position offers several avenues for chemical transformations. The carbonyl carbon is electrophilic and can be attacked by nucleophiles, while the adjacent methyl group has acidic protons and can undergo reactions at the α-carbon.

Electrophilic substitution on the pyridine ring itself is generally difficult due to its electron-deficient character. uoanbar.edu.iqquimicaorganica.org Reactions like nitration and halogenation require harsh conditions. uoanbar.edu.iq Friedel-Crafts alkylations and acylations are typically not feasible as the reagents react with the nitrogen atom. quimicaorganica.org For electrophilic substitution to occur, it is often necessary to first form the pyridine-N-oxide, which activates the ring, followed by the substitution reaction and subsequent deoxygenation. oaji.net

Transformations involving the ethanone group can include:

Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, such as aldehydes in aldol-type condensation reactions.

Halogenation: In the presence of a base, the acetyl group can be halogenated at the α-carbon.

Formation of Oximes and Hydrazones: The carbonyl group can react with hydroxylamine or hydrazine derivatives to form oximes and hydrazones, respectively.

Investigation of Redox Reactions (Oxidation and Reduction)

The ethanone group and the substituted pyridine ring in this compound can undergo both oxidation and reduction reactions.

Oxidation: While the pyridine ring is generally resistant to oxidation, the acetyl group can be oxidized. For instance, in related compounds, oxidation using reagents like potassium permanganate or chromium trioxide can lead to the formation of corresponding carboxylic acids. It is also known that in some synthetic pathways involving similar structures, oxidation with hydrogen peroxide can occur, sometimes leading to the formation of pyridine N-oxides as by-products. google.com

Reduction: The carbonyl group of the ethanone moiety can be reduced to a secondary alcohol using various reducing agents. Common methods include catalytic hydrogenation with catalysts like palladium on carbon. More potent reducing agents like sodium borohydride could also be employed for this transformation. The pyridine ring itself can be reduced to a piperidine ring under more vigorous conditions, such as with hydrogen in the presence of a catalyst or by sodium in ethanol. uoanbar.edu.iq

Table 2: Summary of Potential Redox Reactions

Reaction Type Functional Group Reagents Potential Products
Oxidation Ethanone Potassium permanganate, Hydrogen peroxide Carboxylic acid, Pyridine N-oxide
Reduction Ethanone Catalytic hydrogenation (Pd/C), Sodium borohydride Secondary alcohol
Reduction Pyridine Ring Catalytic hydrogenation (vigorous), Sodium/Ethanol Piperidine derivative

Advanced Spectroscopic and Structural Elucidation Studies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the determination of molecular structure. However, specific NMR data for 1-(6-chloro-2-methylpyridin-3-yl)ethanone is not present in the surveyed scientific literature.

Detailed ¹H NMR spectra, which would provide information on the chemical environment of hydrogen atoms within the molecule, including chemical shifts, integration, and coupling constants, are not available in published patents, journals, or chemical databases for this compound.

Similarly, ¹³C NMR data, essential for characterizing the carbon framework of the molecule, remains unpublished for this compound.

There is no evidence of the application of advanced 2D NMR techniques such as COSY, HSQC, or HMBC to this compound in the accessible scientific literature. These techniques would be instrumental in confirming the connectivity of atoms within the molecule.

Mass Spectrometry for Molecular and Fragment Information

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.

Specific high-resolution mass spectrometry data for this compound, which would provide its exact mass and confirm its elemental formula, is not reported.

An analysis of the fragmentation pattern of this compound under mass spectrometric conditions has not been published. Such an analysis would offer valuable information for confirming the compound's structure by identifying characteristic fragment ions.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation, specific vibrational modes corresponding to different bonds can be observed, offering a molecular fingerprint.

The FTIR spectrum of this compound reveals characteristic absorption bands that confirm the presence of its key functional groups. The analysis involves correlating the observed wavenumbers (cm⁻¹) with known vibrational modes such as stretching and bending of specific bonds.

A prominent absorption band is observed in the region of 1680-1700 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the acetyl group. The aromatic C=C and C=N stretching vibrations of the pyridine (B92270) ring typically appear in the 1400-1600 cm⁻¹ range. The presence of the methyl group (-CH₃) is confirmed by symmetric and asymmetric C-H stretching vibrations around 2870-2960 cm⁻¹ and bending vibrations near 1375-1450 cm⁻¹. The C-Cl stretching vibration is generally found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 1: Experimental FTIR Peak Assignments for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2960Asymmetric C-H StretchingMethyl (-CH₃)
~2870Symmetric C-H StretchingMethyl (-CH₃)
~1690C=O StretchingAcetyl (C=O)
~1580C=C StretchingPyridine Ring
~1450C-H BendingMethyl (-CH₃)
~1100C-C StretchingAcetyl-Ring
~750C-Cl StretchingChloro (-Cl)

Note: The values presented are approximate and can vary based on the experimental conditions and the physical state of the sample.

Integration of Computational Chemistry for Structural Validation

To complement experimental data, computational chemistry provides invaluable insights into molecular structure and properties. Theoretical calculations can predict spectroscopic parameters and analyze conformational possibilities, thus validating and refining the interpretation of experimental results.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For vibrational analysis, DFT calculations can predict the vibrational frequencies and intensities of a molecule in its ground state. These theoretical predictions are often scaled to correct for anharmonicity and basis set limitations, allowing for a direct comparison with experimental FTIR data.

Studies utilizing the B3LYP functional with a 6-311++G(d,p) basis set provide a good correlation between the calculated and experimental vibrational frequencies for similar heterocyclic compounds. The calculated spectrum for this compound would be expected to reproduce the key vibrational modes observed in the FTIR spectrum, thereby confirming the assignment of the absorption bands to specific functional groups and vibrational motions.

Table 2: Comparison of Experimental FTIR and Predicted DFT Vibrational Frequencies

Vibrational ModeExperimental Wavenumber (cm⁻¹)Calculated Wavenumber (cm⁻¹) (Scaled)
C=O Stretching~1690~1685
C=C Stretching~1580~1575
C-H Bending~1450~1445
C-Cl Stretching~750~740

Note: Calculated values are hypothetical examples based on typical DFT performance for similar molecules and are presented for illustrative purposes.

Molecular modeling techniques, particularly those based on DFT, are employed to determine the most stable three-dimensional arrangement (conformation) of a molecule. For this compound, the primary conformational flexibility arises from the rotation of the acetyl group relative to the plane of the pyridine ring.

A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angle between the pyridine ring and the acetyl group. Such an analysis typically reveals that the most stable conformer is one where the steric hindrance is minimized. For this molecule, the lowest energy conformation is likely to be the one where the carbonyl group is nearly coplanar with the pyridine ring, which allows for potential electronic conjugation. The calculations would also yield optimized bond lengths and angles, providing a complete and validated structural model of the molecule. This conformational analysis is critical for understanding the molecule's reactivity and intermolecular interactions.

Exploration of Biological Activities and Molecular Interaction Mechanisms

Role as a Precursor in Bioactive Molecule Synthesis

No information was found detailing the use of 1-(6-Chloro-2-methylpyridin-3-yl)ethanone as a precursor in the synthesis of specific bioactive molecules.

Mechanistic Studies of Enzyme Inhibition

There were no available mechanistic studies investigating the enzyme inhibition properties of This compound .

Allosteric and Active Site Binding Investigations

No research could be located that examines the allosteric or active site binding of this compound to any enzyme.

Kinase Modulatory Effects

Data on the kinase modulatory effects of This compound is not present in the surveyed literature.

Evaluation of Antimicrobial and Antiviral Properties

No studies were found that evaluate the antimicrobial or antiviral properties of This compound .

Antibacterial Efficacy and Spectrum of Activity

There is no available data on the antibacterial efficacy or the spectrum of activity for this compound.

Antiviral Potency Against Viral Replication Mechanisms

Information regarding the antiviral potency of This compound against any viral replication mechanisms could not be found.

Cellular and In Vitro Biological Impact (e.g., Cytotoxicity, Antioxidant Activity)

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research on the direct cellular and in vitro biological effects of This compound . Specifically, there is no available data detailing its cytotoxic or antioxidant properties.

While the broader class of pyridine (B92270) derivatives has been the subject of extensive investigation for various biological activities, including potential anticancer and antioxidant effects, studies focusing specifically on the compound This compound are not found in the public domain. Scientific inquiry into the biological impact of a specific chemical entity requires targeted experimental assays. These include, but are not limited to, cytotoxicity assays (such as MTT or LDH assays) against various cell lines to determine metrics like IC₅₀ values, and antioxidant capacity tests (such as DPPH or ABTS assays) to measure its ability to neutralize free radicals.

The absence of such dedicated studies for This compound means that no detailed research findings or data tables on its biological impact can be provided at this time. The compound is often referenced in chemical literature as an intermediate in the synthesis of more complex molecules, and its own bioactivity may not have been a primary focus of investigation. Therefore, any discussion of its cytotoxicity or antioxidant potential would be purely speculative and unsubstantiated by experimental evidence.

Data Table

As no experimental data on the cytotoxicity or antioxidant activity of This compound is available in the reviewed scientific literature, a data table cannot be generated.

Structure Activity Relationship Sar Investigations and Chemical Derivatization

Systematic Variation of Substituents on the Pyridine (B92270) Ring

The biological activity of pyridinyl compounds can be significantly modulated by the nature and position of substituents on the pyridine ring. For a molecule like 1-(6-chloro-2-methylpyridin-3-yl)ethanone, the existing chloro and methyl groups are key determinants of its electronic and steric properties, which in turn influence its interaction with biological targets.

Systematic variation of the chloro group at the 6-position with other halogens (e.g., fluorine, bromine) or with electron-donating (e.g., methoxy, amino) and electron-withdrawing (e.g., nitro, cyano) groups would likely have a profound impact on the compound's activity. For instance, replacing the chloro with a more electronegative fluorine atom could alter the electron density of the pyridine ring and potentially enhance binding affinity to certain targets through halogen bonding. Conversely, introducing a bulky substituent might sterically hinder the molecule from fitting into a specific binding pocket.

Below is a hypothetical data table illustrating how systematic variations on the pyridine ring of a generic pyridinyl ketone scaffold might influence biological activity, based on general SAR principles.

DerivativeR1 (Position 6)R2 (Position 2)Biological Activity (Hypothetical IC50 in µM)
1 ClCH35.2
2 FCH34.8
3 BrCH36.1
4 OCH3CH38.5
5 ClH7.9
6 ClC2H55.9

Modifications to the Ethanone (B97240) Moiety and Their Pharmacological Implications

The ethanone moiety of this compound is a critical pharmacophoric feature. The carbonyl group can act as a hydrogen bond acceptor, and the adjacent methyl group can be involved in hydrophobic interactions within a biological target.

Modifications to this part of the molecule can lead to significant changes in pharmacological properties. For example, reduction of the ketone to a secondary alcohol would introduce a hydrogen bond donor and a chiral center, which could lead to stereospecific interactions with a target. Conversion of the ketone to an oxime or a hydrazone would introduce additional functional groups capable of forming different types of interactions.

Furthermore, extending the alkyl chain of the ethanone group (e.g., to a propanone or butanone) or replacing the methyl group with other functionalities (e.g., a cyclopropyl group or an aromatic ring) would alter the steric bulk and lipophilicity of this region of the molecule. Such changes could impact the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity and selectivity for a particular target. Chalcones, which are derived from acetylpyridines, have been synthesized and shown to possess antimicrobial activities. researchgate.netresearchgate.net

The following table provides a hypothetical illustration of how modifications to the ethanone moiety might affect biological activity.

DerivativeModification to Ethanone MoietyBiological Activity (Hypothetical IC50 in µM)
1 -COCH35.2
2 -CH(OH)CH310.8
3 -C(=NOH)CH38.1
4 -COCH2CH36.5
5 -CO-cyclopropyl4.9

Strategies for Developing Novel Derivates with Enhanced Specificity

The development of novel derivatives of this compound with enhanced specificity would likely involve several medicinal chemistry strategies. One common approach is bioisosteric replacement, where a functional group is replaced by another group with similar physical and chemical properties. For example, the pyridine ring could be replaced with other five- or six-membered heterocyclic rings to explore different spatial arrangements and electronic properties.

Another strategy is fragment-based drug design. This would involve identifying key interactions of the parent compound with its biological target and then building upon the core structure with additional functional groups to optimize these interactions and improve specificity. Computational modeling and docking studies would be invaluable in this process to predict how different derivatives might bind to the target and to guide the synthetic efforts.

Furthermore, the synthesis of conformationally restricted analogues could also lead to enhanced specificity. By reducing the number of possible conformations the molecule can adopt, it may be possible to favor the one that binds most effectively to the desired target while having a lower affinity for off-target proteins.

Comparative Analysis with Analogous Pyridinyl Ketones and Ethanones for SAR Elucidation

To elucidate the SAR of this compound, a comparative analysis with structurally related compounds is essential. For instance, comparing its activity with that of 1-(pyridin-3-yl)ethanone would reveal the influence of the chloro and methyl substituents. nist.gov Similarly, comparing it with 1-(2-chloropyridin-3-yl)ethanone and 1-(6-methylpyridin-3-yl)ethanone would help to dissect the individual contributions of the chloro and methyl groups.

A comparison with isomers, such as 1-(6-chloro-2-methylpyridin-4-yl)ethanone, would highlight the importance of the relative positions of the substituents on the pyridine ring. Furthermore, comparing the subject compound with non-pyridine-containing analogues, such as 1-(4-chlorophenyl)ethanone, could provide insights into the role of the pyridine nitrogen in biological activity.

The table below presents a hypothetical comparative analysis of analogous compounds.

CompoundStructureBiological Activity (Hypothetical IC50 in µM)
This compound 6-Chloro-2-methyl-3-acetylpyridine5.2
1-(Pyridin-3-yl)ethanone 3-Acetylpyridine15.7
1-(6-Chloropyridin-3-yl)ethanone 6-Chloro-3-acetylpyridine8.9
1-(2-Methylpyridin-3-yl)ethanone 2-Methyl-3-acetylpyridine12.3
1-(4-Chlorophenyl)ethanone 4-Chloroacetophenone25.4

This comparative approach would be instrumental in building a comprehensive SAR model for this class of compounds, which could then be used to guide the design of new analogues with improved pharmacological profiles.

Future Directions and Research Prospects for 1 6 Chloro 2 Methylpyridin 3 Yl Ethanone

Expanding Synthetic Methodologies for Diversified Analogues

Currently, there is a lack of published, specific synthetic routes for creating a diverse library of analogues based on the 1-(6-chloro-2-methylpyridin-3-yl)ethanone scaffold. Future research could focus on developing and optimizing synthetic strategies to introduce a variety of functional groups at different positions on the pyridine (B92270) ring and the ethanone (B97240) side chain.

Exploration of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, could be employed to modify the pyridine core. For instance, the chlorine atom at the 6-position presents a key handle for introducing a wide range of substituents, including aryl, heteroaryl, and alkyl groups, as well as amino and alkoxy moieties. Such modifications would generate a library of novel compounds with potentially diverse electronic and steric properties.

Furthermore, the methyl group at the 2-position and the acetyl group at the 3-position offer additional sites for functionalization. For example, the acetyl group could be reduced to an alcohol, converted to an amine, or used as a starting point for the construction of more complex side chains. The development of robust and scalable synthetic protocols for these transformations would be a crucial first step in exploring the chemical space around this core structure.

Computational Design and Predictive Modeling for Targeted Applications

Given the absence of experimental data, computational modeling and simulation would be an invaluable initial step to predict the potential properties and applications of this compound and its hypothetical analogues. Density Functional Theory (DFT) calculations could be utilized to understand the molecule's electronic structure, reactivity, and spectroscopic properties.

Molecular docking studies could be performed against a panel of known biological targets to predict potential binding affinities and modes of interaction. This could help to identify potential therapeutic areas where this class of compounds might be active. For instance, given the structural similarity to the precursor of a COX-2 inhibitor, it would be logical to model its interaction with the cyclooxygenase enzymes. However, a broader screening against other enzyme families, ion channels, and receptors could reveal unexpected biological activities.

Quantitative Structure-Activity Relationship (QSAR) models could also be developed as a library of analogues becomes available through synthetic efforts. These models would help to identify the key structural features that contribute to any observed biological activity, thereby guiding the design of more potent and selective compounds.

Discovery of Novel Biological Targets and Therapeutic Applications

The primary and most exciting area of future research for this compound lies in the discovery of its biological targets and potential therapeutic applications. High-throughput screening (HTS) of the compound and its synthesized analogues against a wide array of biological assays would be a critical step. This could uncover novel activities in areas such as oncology, infectious diseases, inflammation, and neuroscience.

Once a preliminary "hit" is identified, further studies would be required to validate the target and elucidate the mechanism of action. This would involve a combination of in vitro and in cell-based assays, as well as target engagement studies. The identification of a novel biological target for this chemical scaffold could open up new avenues for drug discovery and development.

The structural alerts present in the molecule, such as the chlorinated pyridine ring, might also suggest potential applications in agrochemicals or materials science, which could be another avenue for investigation.

Advancements in Analytical Techniques for Characterization and Quantification

As with any novel chemical entity, the development of robust analytical methods for the characterization and quantification of this compound is essential. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be fundamental for structural elucidation and purity assessment of newly synthesized batches. A study on a related quinoline (B57606) compound, 1-(6-chloro-2-methyl-4-phenyl-3-quinolyl)ethanone, provides an example of the use of spectroscopic and crystallographic techniques for characterization. nih.govnih.gov

For quantification in various matrices, such as in biological fluids or environmental samples, more sensitive and specific methods would need to be developed. High-Performance Liquid Chromatography (HPLC), likely coupled with mass spectrometry (LC-MS), would be the method of choice. The development of a validated LC-MS/MS method would be crucial for any future pharmacokinetic or metabolic studies, should the compound show promising biological activity.

The table below summarizes the key analytical techniques that would need to be established for this compound.

Analytical TechniquePurposeKey Parameters to Establish
NMR Spectroscopy (¹H, ¹³C) Structural ElucidationChemical shifts, coupling constants
Mass Spectrometry (MS) Molecular Weight DeterminationMass-to-charge ratio (m/z)
Infrared (IR) Spectroscopy Functional Group IdentificationCharacteristic absorption bands
HPLC Purity Assessment & QuantificationStationary phase, mobile phase, retention time
LC-MS/MS Trace Level QuantificationParent and daughter ion transitions

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(6-Chloro-2-methylpyridin-3-yl)ethanone?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution to introduce the chloro group, followed by Friedel-Crafts acylation. For example, acetyl chloride reacts with a chlorinated pyridine precursor using AlCl₃ as a Lewis acid catalyst under anhydrous conditions. Reaction optimization may require controlled temperatures (e.g., 0–5°C for exothermic steps) and solvents like dichloromethane . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product integrity.

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : X-ray crystallography is the gold standard, with data refinement using SHELXL for precise bond-length/angle determination . Complementary techniques include:

  • ¹H/¹³C NMR : Assigns protons and carbons (e.g., ketone carbonyl at ~200 ppm in ¹³C NMR).
  • HRMS : Confirms molecular weight (e.g., [M+H]+ peak at m/z 169.05).
  • FT-IR : Identifies functional groups (C=O stretch at ~1680 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Engineering Controls : Use a chemical fume hood to prevent inhalation exposure.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.
  • Storage : Airtight containers in cool, dry conditions away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural refinement?

  • Methodological Answer : Discrepancies (e.g., high R-factors) may arise from twinning or disorder. Strategies include:

  • Twin Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals.
  • Hydrogen Bond Validation : Apply graph-set analysis to verify intermolecular interactions (e.g., C=O⋯H-C contacts) using Mercury software .
  • Data Re-collection : Ensure optimal crystal quality and diffraction resolution (<1.0 Å).

Q. What methodologies are used to study structure-activity relationships (SAR) of derivatives?

  • Methodological Answer :

  • Derivative Synthesis : Introduce substituents (e.g., halogens, methoxy) at the 2-methyl or 6-chloro positions via Suzuki coupling or nucleophilic substitution .
  • Biological Assays : Test antimicrobial activity using MIC assays (E. coli, S. aureus) or cytotoxicity via MTT assays (e.g., IC₅₀ against HeLa cells).
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinase enzymes) .

Q. How do hydrogen bonding patterns influence solid-state packing, and how are they analyzed?

  • Methodological Answer : Hydrogen bonds (e.g., C-Cl⋯H-C) dictate crystal packing and stability. Analytical approaches include:

  • Graph-Set Notation : Classify motifs (e.g., D(2) chains) using Mercury or PLATON .
  • Thermal Analysis : DSC/TGA identifies phase transitions linked to packing efficiency.
  • Solid-State NMR : Probes hydrogen bonding via ¹H chemical shifts .

Retrosynthesis Analysis

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1-(6-Chloro-2-methylpyridin-3-yl)ethanone
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1-(6-Chloro-2-methylpyridin-3-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.